4-(3-Hydroxyphenyl)benzonitrile chemical properties and structure
4-(3-Hydroxyphenyl)benzonitrile chemical properties and structure
Topic: 4-(3-Hydroxyphenyl)benzonitrile: Chemical Properties, Synthesis, and Structural Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists
Abstract
4-(3-Hydroxyphenyl)benzonitrile (CAS 486455-27-0) represents a privileged biaryl scaffold in organic synthesis, serving as a critical intermediate in the development of liquid crystals and small-molecule therapeutics. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways via Suzuki-Miyaura coupling, and its strategic utility in drug discovery and materials science.
Structural & Physicochemical Profile
The molecule features a biphenyl core substituted with a nitrile group at the para position of ring A and a hydroxyl group at the meta position of ring B. This specific substitution pattern creates a unique electronic push-pull system, where the electron-withdrawing nitrile group (-CN) and the electron-donating hydroxyl group (-OH) modulate the dipole moment and intermolecular interactions, essential for mesogenic (liquid crystal) behavior.
Key Properties Table
| Property | Value | Notes |
| IUPAC Name | 3'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | Systematic nomenclature |
| CAS Number | 486455-27-0 | Primary identifier |
| Molecular Formula | C₁₃H₉NO | - |
| Molecular Weight | 195.22 g/mol | - |
| Melting Point | 160–164 °C | Crystalline solid range |
| Boiling Point | ~408 °C | Predicted at 760 mmHg |
| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water |
| pKa (Phenol) | ~9.5 | Acidic proton available for deprotonation |
| Electronic Character | Due to -CN (EWG) and -OH (EDG) |
Synthetic Methodology: Suzuki-Miyaura Coupling[4][5]
The most robust route to 4-(3-hydroxyphenyl)benzonitrile is the palladium-catalyzed cross-coupling of 4-bromobenzonitrile and 3-hydroxyphenylboronic acid . This pathway avoids the use of sensitive organometallics (like Grignards) that would be incompatible with the nitrile and hydroxyl functionalities.
Reaction Mechanism & Logic
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:
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Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromobenzonitrile.
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Transmetallation: The boronate species (activated by base) transfers the 3-hydroxyphenyl group to the palladium center.
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Reductive Elimination: The biaryl bond forms, regenerating the Pd(0) catalyst.
Validated Experimental Protocol
Reagents:
-
4-Bromobenzonitrile (1.0 equiv)
-
3-Hydroxyphenylboronic acid (1.1 equiv)[1]
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Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
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Setup: Charge a round-bottom flask with 4-bromobenzonitrile (1.82 g, 10 mmol), 3-hydroxyphenylboronic acid (1.52 g, 11 mmol), and K₂CO₃ (2.76 g, 20 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (
) three times to remove oxygen (critical to prevent homocoupling). -
Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under a positive stream of nitrogen.
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Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the bromide is consumed.
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Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide), followed by brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Visual Workflow (DOT Diagram)
Caption: Schematic of the Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl.
Reactivity & Derivatization[6]
The molecule's dual functionality allows for divergent synthesis, making it a versatile intermediate.
Phenolic Modifications (Ring B)
The meta-hydroxyl group is a nucleophilic handle.
-
Etherification: Reaction with alkyl halides (R-X) and base (e.g., K₂CO₃) yields alkoxy-biaryls, common in liquid crystal synthesis to extend the mesogenic core.
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Esterification: Reaction with acyl chlorides generates ester linkages, often used to adjust solubility or bioavailability in prodrug design.
Nitrile Transformations (Ring A)
The para-cyano group is an electrophilic handle.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (4-(3-hydroxyphenyl)benzoic acid) or amide.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields the benzyl amine.
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Tetrazole Formation: Reaction with sodium azide yields a tetrazole, a bioisostere for carboxylic acids in medicinal chemistry (similar to the Sartan class of drugs).
Applications in Research & Industry
Liquid Crystals (Mesogens)
Cyanobiphenyls are the archetypal liquid crystal core (e.g., the 5CB molecule). The 4-(3-hydroxyphenyl)benzonitrile isomer serves as a precursor for "bent-core" or "banana-shaped" liquid crystals due to the meta substitution, which introduces a kink in the molecular linearity compared to the linear 4,4'-isomer. This geometry is crucial for generating specific ferroelectric phases.
Drug Discovery (Pharmacophores)
The biaryl scaffold is a "privileged structure" in medicinal chemistry.
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Kinase Inhibitors: The nitrile group can form hydrogen bonds with the hinge region of kinase enzymes (e.g., PIM-1 kinase).
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Estrogen Receptor Modulators: The phenolic ring mimics the A-ring of estradiol, while the nitrile mimics the electronic properties of other steroid substituents.
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Aromatase Inhibitors: Similar in structure to Letrozole precursors, where the nitrile binds to the heme iron of the CYP450 enzyme.
Biological Signaling Pathway (Hypothetical Context)
Caption: Hypothetical binding mode of the biaryl nitrile scaffold in a protein active site.
References
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Santa Cruz Biotechnology. 4-(3-Hydroxyphenyl)benzonitrile Product Data. (CAS 486455-27-0).[2][3] [3]
-
Echemi. 3'-Hydroxybiphenyl-4-carbonitrile Properties and Melting Point.
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Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols.
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PubChem. Biphenyl Nitrile Derivatives and Biological Activity.[1][1]
